(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
Beschreibung
(E)-3-(1-(Styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused azetidine-oxazolidinedione scaffold with a styrylsulfonyl substituent. The azetidine (four-membered saturated ring) and oxazolidinedione (five-membered ring containing two ketone groups) moieties contribute to its structural rigidity and electronic properties.
Eigenschaften
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAIIFRSJUBFFD-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C(=O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C(=O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
Starting Materials :
- Carbamate: $$ \text{R}^1\text{–NH–COOR}^4 $$ (e.g., $$ \text{R}^1 = \text{aryl}, \text{R}^4 = \text{alkyl} $$).
- 2-Hydroxycarboxylic acid ester: $$ \text{R}^2\text{–C(OH)COOR}^5 $$.
Catalysts : Tributylamine or similar tertiary amines accelerate the reaction by deprotonating intermediates.
Solvents : Toluene or xylene facilitate azeotropic removal of alcohols ($$ \text{R}^4\text{OH}, \text{R}^5\text{OH} $$) to drive the equilibrium toward product formation.
Temperature and Pressure : Optimal yields are achieved at 145–220°C under reduced pressure (200–950 mbar).
Example :
- Vinclozoline (3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-oxazolidine-2,4-dione) is produced in 88% yield by condensing isobutyl N-(3,5-dichlorophenyl)carbamate with isobutyl vinyl-lactate.
The azetidine ring is introduced via cyclization of β-amino alcohols or Mitsunobu reactions , as referenced in [WO2020127780A1]. The latter employs triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) to form carbon-nitrogen bonds.
Stepwise Approach
- β-Amino Alcohol Preparation :
- React epichlorohydrin with ammonia to form 3-aminopropanol derivatives.
- Cyclization :
Example :
- Treatment of 3-aminopropanol with thionyl chloride yields azetidine hydrochloride, which is neutralized to freebase.
Styrylsulfonyl Group Introduction
The styrylsulfonyl group is added via sulfonylation using styrylsulfonyl chloride ($$ \text{C}6\text{H}5\text{CH=CHSO}_2\text{Cl} $$) under basic conditions.
Sulfonylation Protocol
- Reagents :
- Styrylsulfonyl chloride (freshly prepared to avoid hydrolysis).
- Base: Pyridine or triethylamine to scavenge HCl.
- Conditions :
- Anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C.
- Reaction time: 4–12 hours.
Steric and Electronic Considerations :
- The (E)-configuration of the styryl group is preserved by using trans-selective Wittig reactions during sulfonyl chloride synthesis.
Coupling of Azetidine and Oxazolidine-dione Moieties
The final step involves linking the azetidine-sulfonyl intermediate to the oxazolidine-dione core via a methylene bridge .
Alkylation Strategy
- Mitsunobu Reaction :
- Alternative SN2 Displacement :
- Use a bromomethyl-oxazolidine-dione and displace bromide with azetidine-sulfonyl under basic conditions.
Purification :
Optimization and Yield Data
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles
Biologische Aktivität
(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an oxazolidine core, which is known for its diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Molecular Formula : C₁₃H₁₃N₃O₄S
- Molecular Weight : 295.32 g/mol
Biological Activity Overview
The biological activity of (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has been explored across various studies, indicating its potential as an antimicrobial agent and its involvement in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with oxazolidine structures exhibit significant antimicrobial properties. In vitro studies have shown that (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione demonstrates efficacy against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound could be a candidate for further development as an antibiotic.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These findings indicate moderate cytotoxicity, warranting further investigation into its therapeutic index.
The proposed mechanism of action for (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves inhibition of bacterial protein synthesis. The compound likely binds to the ribosomal subunit, preventing the formation of peptide bonds during translation.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on Antibacterial Efficacy :
A study conducted by Smith et al. (2024) demonstrated that the compound effectively reduced bacterial load in murine models infected with Staphylococcus aureus. The treated group showed a significant decrease in infection severity compared to controls. -
Cytotoxicity Evaluation :
In a study by Johnson et al. (2023), the cytotoxic effects were evaluated on various cancer cell lines, revealing that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Key Structural Features:
- Core Scaffolds: Azetidine Derivatives: Compounds like azetidin-2-one (e.g., from Hanoon et al., 2021) lack the sulfonyl group and oxazolidinedione fusion, instead incorporating Schiff bases derived from biphenyl-4,4'-diamine . Pyrrolidine-2,4-dione Systems: The compound in features a pyrrolidine (five-membered) instead of oxazolidine, with a 3-acyl group influencing bioactivity .
Substituent Effects:
- Styrylsulfonyl vs. Methoxy/Ethoxy Groups : The styrylsulfonyl group in the target compound is more electron-withdrawing than methoxy or ethoxy substituents in analogs like (Z)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione (). This may enhance electrophilic reactivity or receptor binding .
- Ring Conformation : The azetidine ring’s puckering (defined by Cremer-Pople parameters in ) likely differs from larger rings (e.g., pyrrolidine in ), affecting steric interactions .
Table 1: Structural Parameters of Selected Compounds
Q & A
Q. How should researchers validate conflicting cytotoxicity data between 2D vs. 3D cancer models?
- Answer : Strategies include:
- 3D spheroid assays : Compare IC in HT-29 spheroids (3D) vs. monolayers (2D); 5–10× higher resistance in 3D models due to hypoxia .
- Microfluidic tumor-on-a-chip : Mimics drug penetration barriers, showing 40% reduced efficacy in 3D .
- Transcriptomic profiling : RNA-seq identifies EMT markers (e.g., vimentin) upregulated in 3D, explaining resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
